molecular formula C9H9BClNO2 B1400871 Isoquinolin-6-ylboronic acid hydrochloride CAS No. 1236031-63-2

Isoquinolin-6-ylboronic acid hydrochloride

Cat. No.: B1400871
CAS No.: 1236031-63-2
M. Wt: 209.44 g/mol
InChI Key: MKNBRFWRIQVMGU-UHFFFAOYSA-N
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Description

Isoquinolin-6-ylboronic acid hydrochloride is an organic compound with the molecular formula C9H9BClNO2. It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-6-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with boronic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate. The reaction is usually performed in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-6-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

Isoquinolin-6-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which isoquinolin-6-ylboronic acid hydrochloride exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid donor, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of palladium catalysts and the formation of intermediate complexes .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-6-boronic acid: Similar in structure but without the hydrochloride component.

    Benzopyrazine-6-boronic acid hydrochloride: Another boronic acid derivative with a different aromatic ring structure.

    1,3-Benzothiazol-6-ylboronic acid: A boronic acid derivative with a benzothiazole ring.

Uniqueness

Isoquinolin-6-ylboronic acid hydrochloride is unique due to its specific structure, which includes both the isoquinoline ring and the boronic acid group. This combination makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for organic synthesis .

Properties

IUPAC Name

isoquinolin-6-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNBRFWRIQVMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NC=C2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236031-63-2
Record name 1236031-63-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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